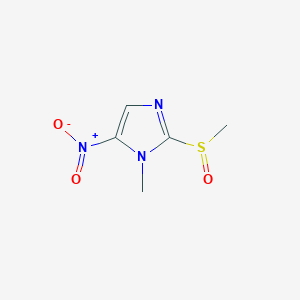
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole is a heterocyclic compound with a unique structure that includes a nitro group, a methylsulfinyl group, and a methyl group attached to an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole typically involves nitration and sulfoxidation reactions. One common method involves the nitration of 1-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitroimidazole is then subjected to sulfoxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the methylsulfinyl group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfinyl group may also contribute to the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-2-(methylsulfinyl)-4-nitro-1H-imidazole: Similar structure but with the nitro group at a different position.
1-Methyl-2-(methylsulfinyl)-5-amino-1H-imidazole: Similar structure but with an amino group instead of a nitro group.
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole: Similar structure but with a methylthio group instead of a methylsulfinyl group .
Eigenschaften
CAS-Nummer |
56302-26-2 |
|---|---|
Molekularformel |
C5H7N3O3S |
Molekulargewicht |
189.20 g/mol |
IUPAC-Name |
1-methyl-2-methylsulfinyl-5-nitroimidazole |
InChI |
InChI=1S/C5H7N3O3S/c1-7-4(8(9)10)3-6-5(7)12(2)11/h3H,1-2H3 |
InChI-Schlüssel |
YBIPBBWDWQXYBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1S(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
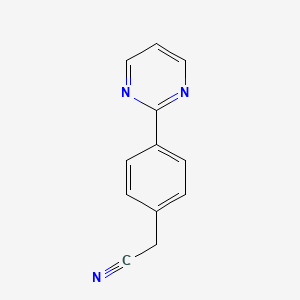
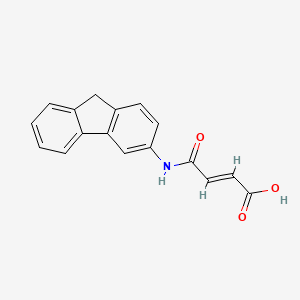
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)


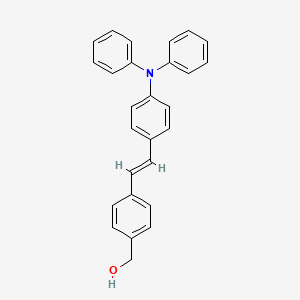
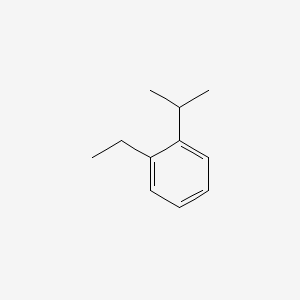
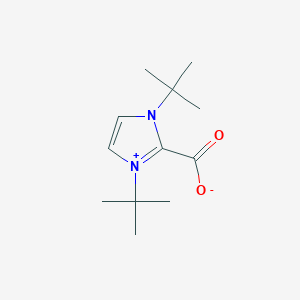

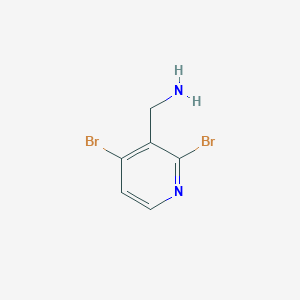
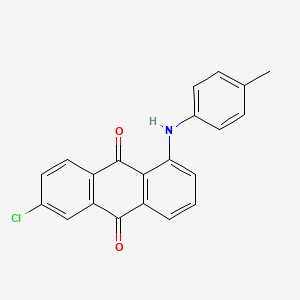
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
